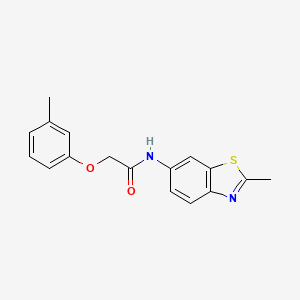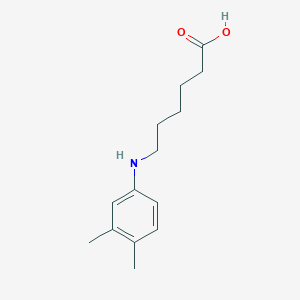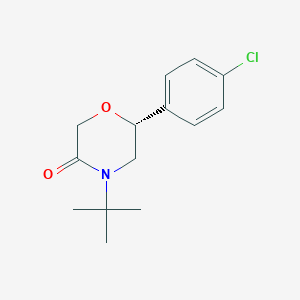![molecular formula C93H161NO6 B14180609 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-29-6](/img/structure/B14180609.png)
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two ethenyl groups, each attached to a tris(dodecyloxy)phenyl moiety. The presence of long alkoxy chains enhances its solubility and self-assembly properties, making it a subject of interest in materials science and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Introduction of Ethenyl Groups: The ethenyl groups are introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of halogenated pyridine with styrene derivatives.
Attachment of Tris(dodecyloxy)phenyl Moieties: The final step involves the attachment of tris(dodecyloxy)phenyl groups through etherification reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups, altering the compound’s electronic properties.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, leveraging its self-assembly properties to form nanostructures.
Wirkmechanismus
The mechanism of action of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of supramolecular assemblies, which can influence the compound’s electronic and optical properties. The long alkoxy chains also play a crucial role in enhancing solubility and promoting self-assembly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Known for their selective chelating properties with minor actinides.
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine: Similar structure but with fewer alkoxy groups, affecting its solubility and self-assembly behavior.
Uniqueness
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its enhanced solubility and ability to form well-defined supramolecular structures. The presence of three alkoxy groups on each phenyl ring significantly improves its self-assembly properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
920980-29-6 |
|---|---|
Molekularformel |
C93H161NO6 |
Molekulargewicht |
1389.3 g/mol |
IUPAC-Name |
2,6-bis[2-(3,4,5-tridodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C93H161NO6/c1-7-13-19-25-31-37-43-49-55-61-74-95-88-80-84(81-89(96-75-62-56-50-44-38-32-26-20-14-8-2)92(88)99-78-65-59-53-47-41-35-29-23-17-11-5)70-72-86-68-67-69-87(94-86)73-71-85-82-90(97-76-63-57-51-45-39-33-27-21-15-9-3)93(100-79-66-60-54-48-42-36-30-24-18-12-6)91(83-85)98-77-64-58-52-46-40-34-28-22-16-10-4/h67-73,80-83H,7-66,74-79H2,1-6H3 |
InChI-Schlüssel |
CNUVXVLXOSRCCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)



![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)

![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
